molecular formula C21H21NO10 B1530486 p-Nitrophenyl-5-O-trans-feruloyl-alpha-L-arabinofuranoside CAS No. 943833-83-8

p-Nitrophenyl-5-O-trans-feruloyl-alpha-L-arabinofuranoside

Cat. No.: B1530486
CAS No.: 943833-83-8
M. Wt: 447.4 g/mol
InChI Key: HWUYVLJKIQHEDV-LUIQYSJNSA-N
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Description

p-Nitrophenyl-5-O-trans-feruloyl-alpha-L-arabinofuranoside is a chemical compound that has garnered interest in various scientific fields due to its unique structure and properties. It is a derivative of ferulic acid and arabinofuranose, linked through a nitrophenyl group. This compound is often used in biochemical studies to investigate enzyme activities and substrate specificities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of p-Nitrophenyl-5-O-trans-feruloyl-alpha-L-arabinofuranoside typically involves the esterification of ferulic acid with p-nitrophenyl alpha-L-arabinofuranoside. The reaction is usually carried out in the presence of a catalyst such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the formation of the ester bond . The reaction conditions often include anhydrous solvents like dichloromethane and are conducted under inert atmosphere to prevent moisture interference.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for larger volumes, ensuring consistent quality control, and implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

p-Nitrophenyl-5-O-trans-feruloyl-alpha-L-arabinofuranoside undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Enzymatic hydrolysis using feruloyl esterases or chemical hydrolysis using acids or bases.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or catalytic hydrogenation.

Major Products Formed

    Hydrolysis: Ferulic acid and p-nitrophenyl alpha-L-arabinofuranoside.

    Oxidation and Reduction: Various nitro and amino derivatives depending on the specific reagents and conditions used.

Scientific Research Applications

p-Nitrophenyl-5-O-trans-feruloyl-alpha-L-arabinofuranoside is widely used in scientific research due to its ability to act as a model substrate for studying enzyme activities, particularly feruloyl esterases . These enzymes play a crucial role in the degradation of plant cell wall components, making this compound valuable in:

    Biochemistry: Investigating enzyme kinetics and substrate specificity.

    Biotechnology: Developing enzyme-based processes for biomass conversion and biofuel production.

    Medicine: Exploring potential therapeutic applications of ferulic acid derivatives.

    Agriculture: Enhancing the digestibility of animal feed by breaking down plant cell wall components.

Mechanism of Action

The primary mechanism of action for p-Nitrophenyl-5-O-trans-feruloyl-alpha-L-arabinofuranoside involves its hydrolysis by feruloyl esterases. These enzymes target the ester bond, releasing ferulic acid and p-nitrophenyl alpha-L-arabinofuranoside . The ferulic acid can then participate in various biochemical pathways, exerting antioxidant and anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

    p-Nitrophenyl alpha-L-arabinofuranoside: Lacks the feruloyl group, used to study arabinofuranosidase activity.

    Feruloyl alpha-L-arabinofuranoside: Similar structure but without the nitrophenyl group, used in studying feruloyl esterase activity.

Uniqueness

p-Nitrophenyl-5-O-trans-feruloyl-alpha-L-arabinofuranoside is unique due to the presence of both the feruloyl and nitrophenyl groups, making it a versatile substrate for studying multiple enzyme activities simultaneously. This dual functionality allows for more comprehensive biochemical analyses compared to similar compounds.

Properties

IUPAC Name

[(2S,3R,4R,5S)-3,4-dihydroxy-5-(4-nitrophenoxy)oxolan-2-yl]methyl (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO10/c1-29-16-10-12(2-8-15(16)23)3-9-18(24)30-11-17-19(25)20(26)21(32-17)31-14-6-4-13(5-7-14)22(27)28/h2-10,17,19-21,23,25-26H,11H2,1H3/b9-3+/t17-,19-,20+,21+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWUYVLJKIQHEDV-LUIQYSJNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=CC(=O)OCC2C(C(C(O2)OC3=CC=C(C=C3)[N+](=O)[O-])O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C/C(=O)OC[C@H]2[C@@H]([C@H]([C@@H](O2)OC3=CC=C(C=C3)[N+](=O)[O-])O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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